molecular formula C8H6ClNS2 B2363013 2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole CAS No. 1343463-13-7

2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole

Cat. No. B2363013
CAS RN: 1343463-13-7
M. Wt: 215.71
InChI Key: MKAHXZUMVLHDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole (CMTT) is an organic compound belonging to the thiazole family. It is a heterocyclic compound, composed of a five-membered ring with two nitrogen atoms and one sulfur atom, and a chlorine atom attached to the ring. CMTT is a colorless solid with a melting point of 155-157°C and a boiling point of 300°C. It has a molecular weight of 211.64 g/mol and a molecular formula of C7H5ClNS.

Scientific Research Applications

Heterocyclic Synthesis

  • The reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds, including derivatives of thiazole, leads to the formation of various heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives (Shibuya, 1984).

Corrosion Inhibition

  • Quantum chemical and molecular dynamics simulation studies on thiazole derivatives, including modifications like 2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole, have demonstrated their potential as corrosion inhibitors for metals like iron (Kaya et al., 2016).

Antimicrobial and Antifungal Activity

  • Thiazole derivatives have been evaluated for their fungicidal activity against agricultural pathogens like Rhizoctonia solani, showing significant potential in controlling major diseases in crops (Chen, Li, Han, 2000).

Antiviral Activity

  • The design, synthesis, and biological evaluation of thiazoles targeting flavivirus envelope proteins have shown promising antiviral potencies, highlighting their potential in therapeutic applications (Mayhoub et al., 2011).

Anti-Corrosion Properties

  • The evaluation of thiazole-4-carboxylates on mild steel corrosion in acidic environments has demonstrated their effectiveness as corrosion inhibitors, indicating their potential in industrial applications (El aoufir et al., 2020).

Anticancer Potential

  • Thiazole derivatives have shown significant anticancer activity, with various synthesized compounds exhibiting potent inhibition against different cancer cell lines (Gomha et al., 2017).

Molecular Docking Studies

  • Computational and spectroscopic studies on thiazole derivatives, including molecular docking, have provided insights into their potential pharmacological applications and interactions with biological targets (Shanmugapriya et al., 2022).

properties

IUPAC Name

2-chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS2/c1-5-2-3-7(12-5)6-4-11-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAHXZUMVLHDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.